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hydrochloride

Cat. No.: B010288 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride is a chemical intermediate of

interest in pharmaceutical synthesis and drug development. Its purity and structural integrity

are critical for the quality and safety of downstream products. This document provides detailed

analytical methods and protocols for the comprehensive characterization of this compound,

ensuring reliable and reproducible results. The methodologies covered include Nuclear

Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC),

Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Chemical Structure
IUPAC Name: Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride Molecular

Formula: C₁₁H₁₆ClNO₂ Molecular Weight: 229.71 g/mol CAS Number: 100511-78-2

Analytical Methods Overview
A multi-faceted analytical approach is recommended for the complete characterization of

Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride. This involves spectroscopic
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techniques for structural elucidation and chromatographic methods for purity assessment.
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Caption: Workflow for the analytical characterization of Methyl 3-(4-
(aminomethyl)phenyl)propanoate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of the

molecule. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift
(ppm)

Multiplicity Integration Assignment

~8.40 br s 3H -NH₃⁺

~7.40 d 2H
Ar-H (ortho to

CH₂NH₃⁺)

~7.25 d 2H
Ar-H (ortho to

CH₂CH₂COOCH₃)

~4.00 q 2H -CH₂NH₃⁺

~3.60 s 3H -OCH₃

~2.90 t 2H Ar-CH₂CH₂-

~2.65 t 2H -CH₂COOCH₃

Expected ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (ppm) Assignment

~172.5 C=O (ester)

~142.0 Ar-C (quaternary, attached to CH₂NH₃⁺)

~138.5 Ar-C (quaternary, attached to CH₂CH₂COOCH₃)

~129.5 Ar-CH

~129.0 Ar-CH

~51.5 -OCH₃

~42.0 -CH₂NH₃⁺

~35.0 Ar-CH₂CH₂-

~30.0 -CH₂COOCH₃
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Experimental Protocol: NMR Spectroscopy
Sample Preparation: Accurately weigh 10-20 mg of Methyl 3-(4-
(aminomethyl)phenyl)propanoate hydrochloride into a clean, dry NMR tube.[1]

Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

The use of DMSO-d₆ is recommended to ensure the solubility of the hydrochloride salt and

to observe the exchangeable protons of the ammonium group.

Dissolution: Vortex the tube until the sample is completely dissolved. If particulates are

present, filter the solution through a glass wool plug into a clean NMR tube.[1][2][3]

Data Acquisition:

¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a sufficient

relaxation delay (e.g., 5 seconds) to allow for accurate integration, especially for the

quaternary carbon signals in ¹³C NMR.

¹³C NMR: Acquire a proton-decoupled spectrum. A higher number of scans will likely be

necessary to achieve a good signal-to-noise ratio.

High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of the compound and for identifying and

quantifying any process-related impurities.

Proposed HPLC Method Parameters
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Parameter Condition

Column C18 reverse-phase, 4.6 x 150 mm, 5 µm

Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water

Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Gradient

Start with 10% B, increase to 90% B over 15

min, hold for 2 min, return to 10% B and

equilibrate for 3 min.

Flow Rate 1.0 mL/min

Column Temperature 30 °C

Detection UV at 220 nm and 254 nm

Injection Volume 10 µL

Expected Retention Time
~ 7-9 minutes (highly dependent on the specific

system)

Experimental Protocol: HPLC Analysis
Mobile Phase Preparation: Prepare the mobile phases as described in the table above and

degas them thoroughly.

Standard Solution Preparation: Prepare a stock solution of a reference standard of Methyl 3-
(4-(aminomethyl)phenyl)propanoate hydrochloride of known purity at a concentration of

approximately 1 mg/mL in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B).

Sample Solution Preparation: Prepare a solution of the sample to be tested at the same

concentration as the standard solution.

System Suitability: Inject the standard solution multiple times to ensure the system is

equilibrated and that parameters such as retention time, peak area, and tailing factor are

reproducible.

Analysis: Inject the sample solution and record the chromatogram. The purity can be

calculated based on the area percentage of the main peak relative to the total area of all
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peaks.

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electron

Ionization (EI) or Electrospray Ionization (ESI) can be utilized. ESI is generally preferred for

polar molecules and will likely yield the protonated molecular ion.

Expected Mass Spectrometry Data (ESI+)
m/z Assignment

194.12 [M+H]⁺ (protonated molecule of the free base)

216.10 [M+Na]⁺ (sodium adduct of the free base)

Logical Fragmentation Pathway
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[M+H]⁺
m/z = 194.12

- CH₃OH - NH₃

m/z = 162.09

- CO

m/z = 134.09

- C₂H₄

m/z = 177.10

m/z = 106.06

Click to download full resolution via product page

Caption: Proposed ESI-MS fragmentation pathway for the free base.

Experimental Protocol: Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a

solvent compatible with the ionization source (e.g., methanol or acetonitrile/water).

Infusion: Infuse the sample solution directly into the mass spectrometer or inject it via an

HPLC system.

Data Acquisition: Acquire the mass spectrum in positive ion mode.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the characteristic functional groups present in the

molecule.

Expected FT-IR Data
Wavenumber (cm⁻¹) Assignment

3100-2800
N-H stretch (primary amine salt), C-H stretch

(aromatic and aliphatic)

~1735 C=O stretch (ester)

~1610, ~1520 C=C stretch (aromatic ring)

~1250 C-O stretch (ester)

Experimental Protocol: FT-IR Spectroscopy
Sample Preparation: Prepare a KBr (potassium bromide) pellet containing a small amount of

the solid sample, or acquire the spectrum using an Attenuated Total Reflectance (ATR)

accessory.

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and correlate them to the

functional groups of the molecule.

Summary of Analytical Data
The combination of these analytical techniques provides a comprehensive characterization of

Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride, confirming its identity, purity,

and integrity. All data should be documented in a formal certificate of analysis.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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